

A Comparative Analysis of DWP-05195 and Opioids for Pain Management

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Compound of Interest		
Compound Name:	DWP-05195	
Cat. No.:	B15577635	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel analgesic agent **DWP-05195** and traditional opioids, focusing on their mechanisms of action, preclinical and clinical data, and safety profiles. The information is intended to assist researchers and drug development professionals in understanding the potential of **DWP-05195** as an alternative to opioid-based pain therapies.

Executive Summary

DWP-05195 is a first-in-class, orally administered antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling. In contrast, opioids exert their analgesic effects through the activation of opioid receptors (mu, delta, and kappa) in the central nervous system. While opioids are potent analgesics, their use is associated with a significant burden of side effects, including respiratory depression, dependence, and addiction. **DWP-05195** presents a non-opioid mechanism of action that may offer a safer alternative for pain management.

This guide summarizes the available data for both compound classes, highlighting the differences in their pharmacological profiles. It is important to note that direct comparative studies between **DWP-05195** and opioids are not yet publicly available. The clinical data for **DWP-05195** is currently limited to a first-in-human study in healthy volunteers.



Mechanism of Action

DWP-05195: A TRPV1 Antagonist

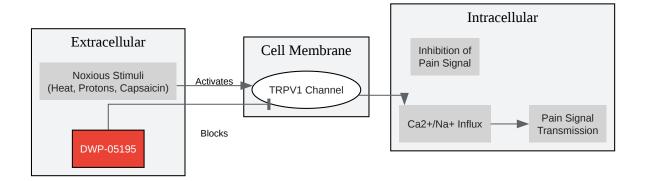
DWP-05195 functions by blocking the TRPV1 receptor, which is a non-selective cation channel primarily expressed on nociceptive sensory neurons. TRPV1 is activated by various noxious stimuli, including heat, protons (low pH), and capsaicin (the pungent component of chili peppers). By antagonizing this receptor, **DWP-05195** is designed to inhibit the transmission of pain signals at their origin.

Opioids: Agonists of Opioid Receptors

Opioids, such as morphine and fentanyl, bind to and activate opioid receptors, which are G-protein coupled receptors located throughout the central and peripheral nervous systems.[1][2] Activation of these receptors leads to a cascade of intracellular signaling events that ultimately reduce neuronal excitability and the release of nociceptive neurotransmitters, resulting in analgesia.[1][2]

Signaling Pathways

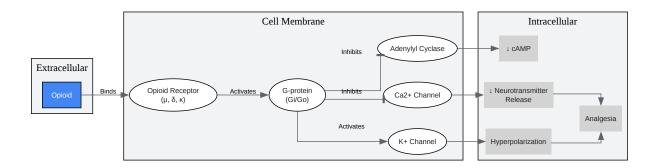
The distinct mechanisms of action of **DWP-05195** and opioids are reflected in their downstream signaling pathways.



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DWP-05195 Signaling Pathway.





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Opioid Signaling Pathway.

Comparative Data Efficacy

DWP-05195: A first-in-human, double-blind, placebo-controlled, randomized, dose-escalation study in healthy volunteers demonstrated that **DWP-05195** has a dose-dependent effect on pain perception. The study measured the heat pain threshold (HPtr) and heat pain tolerance (HPtol).

Dose	Change in HPtr from Baseline (°C)	Change in HPtol from Baseline (°C)
Placebo	0.6	-0.1
50 mg	1.1 - 3.3	0.9 - 1.5

Data from a first-in-human study in healthy volunteers.[3]

A clinical trial to evaluate the efficacy and safety of **DWP-05195** in subjects with post-herpetic neuralgia has been registered (NCT01557010), but the results are not yet publicly available.



Opioids: The efficacy of opioids in managing acute and chronic pain is well-established. However, their long-term efficacy for chronic non-cancer pain is debated due to the development of tolerance and other adverse effects.

Safety and Tolerability

DWP-05195: In the first-in-human study, **DWP-05195** was well-tolerated in single doses up to 600 mg and multiple doses up to 400 mg once daily for 8 days.[4] No serious adverse events were reported. Common adverse events were generally mild and transient.

Opioids: Opioids are associated with a wide range of adverse effects, which can be dose-limiting and impact a patient's quality of life.

System	Common Adverse Effects of Opioids
Gastrointestinal	Nausea, vomiting, constipation
Central Nervous System	Sedation, dizziness, confusion, euphoria, respiratory depression
Dermatological	Pruritus (itching), rash
Cardiovascular	Bradycardia, hypotension
Other	Physical dependence, addiction, tolerance, withdrawal syndrome

Experimental Protocols

DWP-05195: First-in-Human Study Protocol

Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study in healthy male volunteers.[4]

Single-Dose Phase:

- Cohorts: Sequential dose-escalation cohorts (e.g., 10, 25, 50, 100, 200, 400, 600 mg).
- Administration: Single oral dose of DWP-05195 or placebo.



 Assessments: Pharmacokinetics, safety, and tolerability were assessed. Pharmacodynamic assessments included heat pain threshold (HPtr) and heat pain tolerance (HPtol) measured using a thermal sensory analyzer.

Multiple-Dose Phase:

- Cohorts: Seguential dose-escalation cohorts (e.g., 100, 200, 400 mg).
- Administration: Once-daily oral doses of DWP-05195 or placebo for 8 days.
- Assessments: Similar to the single-dose phase, with assessments at steady-state.

Opioids: Representative In Vivo Analgesia Protocol (Hot Plate Test)

Objective: To assess the analgesic effect of an opioid in a rodent model of thermal pain.

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

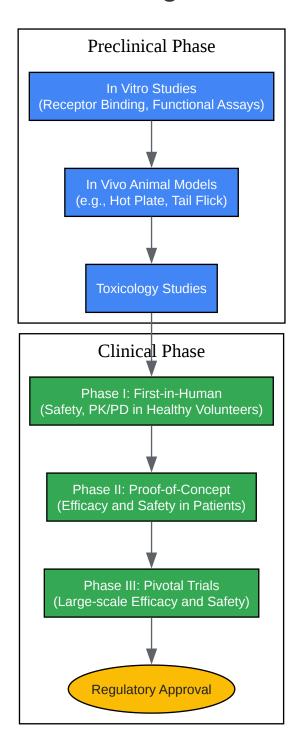
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., $55 \pm 0.5^{\circ}$ C).

Procedure:

- Acclimation: Animals are acclimated to the testing room and the hot plate apparatus.
- Baseline Measurement: The baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded for each animal before drug administration. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
- Drug Administration: Animals are administered the opioid (e.g., morphine) or vehicle control via a specified route (e.g., intraperitoneal, subcutaneous).
- Post-treatment Measurements: The latency to the nociceptive response is measured at various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).
- Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time -Baseline latency)] x 100.



Experimental Workflow Diagram



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General Drug Development Workflow.



Conclusion

DWP-05195, with its novel TRPV1 antagonist mechanism, represents a promising non-opioid approach to pain management. Early clinical data in healthy volunteers suggest a favorable safety and tolerability profile, along with evidence of target engagement. However, a comprehensive comparison with opioids is hampered by the lack of direct comparative studies and the absence of efficacy and safety data in patient populations. Future clinical trials, particularly the results from the study in post-herpetic neuralgia, will be crucial in determining the therapeutic potential of **DWP-05195** and its place in the clinical management of pain relative to established opioid therapies. Researchers are encouraged to monitor the progress of **DWP-05195**'s clinical development for further insights.

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References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Daewoong Pharmaceutical Clinical Trials GlobalData [globaldata.com]
- 3. A first-in-human, double-blind, placebo-controlled, randomized, dose escalation study of DWP05195, a novel TRPV1 antagonist, in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-human, double-blind, placebo-controlled, randomized, dose escalation study of DWP05195, a novel TRPV1 antagonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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